



Application Note: Quantification of Pyruvic Acid using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Pyruvic Acid	
Cat. No.:	B042746	Get Quote

Introduction

Pyruvic acid, a pivotal α-keto acid, is the end-product of glycolysis and serves as a critical junction in cellular metabolism.[1] It links carbohydrate, protein, and fat metabolism by being converted into acetyl-CoA under aerobic conditions to enter the tricarboxylic acid (TCA) cycle for energy production, or reduced to lactate under anaerobic conditions.[1] Given its central role, the accurate quantification of **pyruvic acid** is crucial for researchers in metabolic disease studies, drug development, and cellular physiology to assess metabolic flux and cellular redox status.[1] High-Performance Liquid Chromatography (HPLC) offers a robust and reliable platform for the determination of **pyruvic acid** in a variety of biological and commercial samples.

Principle of Analysis

HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For **pyruvic acid**, a polar analyte, reversed-phase (RP-HPLC) is the most common approach. In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically an acidic aqueous buffer. **Pyruvic acid**, being polar, has limited retention on the column and elutes relatively quickly. Detection is most commonly achieved using an ultraviolet (UV) detector, as the carboxyl group of **pyruvic acid** absorbs UV light at low wavelengths (e.g., 205-220 nm).[2][3]



For enhanced sensitivity and specificity, especially in complex matrices, **pyruvic acid** can be derivatized or analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4] Derivatization converts **pyruvic acid** into a derivative with a strong chromophore or fluorophore, significantly improving UV or fluorescence detection.[5][6] LC-MS/MS provides high specificity and sub-nanomolar sensitivity by measuring the mass-to-charge ratio of the analyte and its fragments.[1][4]

Methodologies for Pyruvic Acid Quantification

- Reversed-Phase HPLC with UV Detection (RP-HPLC-UV): This is a direct, straightforward
 method suitable for samples with relatively high concentrations of pyruvic acid. An acidic
 mobile phase is used to suppress the ionization of the carboxylic acid group, promoting
 better retention and peak shape on a C18 column.[2]
- HPLC with Derivatization: To overcome low UV absorbance and matrix interferences, derivatization is employed. Reagents like o-phenylenediamine (OPDA) react with α-keto acids to form highly UV-absorbent quinoxaline derivatives, allowing for more sensitive and selective detection.[5][6] This approach is particularly useful for complex samples like beer or urine.[5][7]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for high-sensitivity and high-specificity analysis.[4] It allows for the detection of **pyruvic acid** at pico- to nanomolar concentrations and can be used for absolute quantification with the aid of stable isotope-labeled internal standards (e.g., ¹³C₃-**pyruvic acid**).[1][4] This method is ideal for analyzing samples with very low analyte concentrations or complex matrices, such as plasma, serum, and cell culture media.[1]

Experimental Protocols Protocol 1: RP-HPLC with UV Detection

This protocol is adapted from a validated method for the analysis of **pyruvic acid** in food extracts and is applicable to other aqueous samples.[2]

- 1. Equipment and Reagents:
- HPLC system with a UV detector



- Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 μm particle size)
- Sodium phosphate monobasic
- Phosphoric acid
- HPLC-grade water and methanol
- · Pyruvic acid standard
- 0.45 μm syringe filters
- 2. Mobile Phase Preparation (50 mM Phosphate Buffer, pH 2.5):
- Dissolve an appropriate amount of sodium phosphate monobasic in HPLC-grade water to make a 50 mM solution.
- Adjust the pH to 2.5 using phosphoric acid.
- Filter the buffer through a 0.45 µm membrane filter and degas before use.
- 3. Standard Preparation:
- Prepare a stock solution of **pyruvic acid** (e.g., 1 mg/mL) in the mobile phase.
- Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 μg/mL).
- 4. Sample Preparation:
- Aqueous Samples (e.g., cell culture media): Centrifuge to remove debris. Filter the supernatant through a 0.45 μm syringe filter. Dilute with the mobile phase if necessary.[1]
- Tissue Samples: Homogenize the tissue in a cold acidic solution (e.g., perchloric acid) to precipitate proteins.[8] Centrifuge at high speed (e.g., 10,000 x g) at 4°C.[8] Filter the supernatant through a 0.45 µm syringe filter.[8]



 Plasma/Serum: Perform protein precipitation by adding a cold solvent like acetonitrile or perchloric acid.[1][8] Vortex and centrifuge. Filter the supernatant.

5. HPLC Conditions:

• Column: C18 (150 mm x 4.6 mm, 5 μm)

Mobile Phase: 50 mM phosphate buffer (pH 2.5)[2]

Flow Rate: 0.2 - 1.0 mL/min[2][9]

Column Temperature: 15-35°C (e.g., 25°C)[2][9]

Detection Wavelength: 205 nm[2]

• Injection Volume: 10-20 μL

6. Data Analysis:

- Construct a calibration curve by plotting the peak area of the **pyruvic acid** standards against their known concentrations.
- Determine the concentration of **pyruvic acid** in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

Table 1: Comparison of HPLC Methods for **Pyruvic Acid** Quantification



Parameter	Method 1: RP- HPLC-UV[2][10]	Method 2: HPLC- UV with Derivatization[5][6]	Method 3: LC- MS/MS[1][4]
Principle	Direct UV detection	Derivatization to form quinoxalines	Mass-based detection
Column	Reversed-Phase C18/C8	Reversed-Phase C18/RP-8	Reversed-Phase C18
Mobile Phase	Acidic Buffer (e.g., 50 mM Phosphate, pH 2.5)	Acetonitrile/Water or Methanol/Buffer Gradient	Acidic Buffer with Organic Solvent Gradient
Detector	UV (205-220 nm)	UV (e.g., 320-340 nm)	Tandem Mass Spectrometer
Sensitivity	μg/mL to ng/mL range	ng/mL range	pg/mL to ng/mL range (sub-nanomolar)
Specificity	Moderate	Good	Very High
Application	Simple matrices, quality control	Complex matrices (e.g., beer, urine)	Trace-level analysis, metabolomics, clinical samples

Table 2: Summary of Method Validation Data

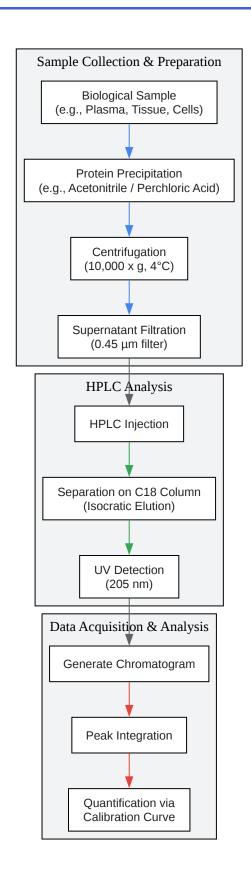


Parameter	RP-HPLC-UV (Onion Extract)[2] [11]	RP-HPLC-UV (Human Sweat)[10]	LC-MS/MS (Dried Blood Spots)[4]
Linearity Range	Not specified, calibration curve constructed	0.003 - 1 mM	Excellent (r=0.9973)
Limit of Detection (LOD)	11.03 ng/mL	0.001 mM	Not specified, but highly sensitive
Limit of Quantification (LOQ)	33.41 ng/mL	Not specified	Not specified
Precision (%RSD / %CV)	1.25 - 1.29%	Not specified	Within-run: 5.7%, Between-run: 7.3%
Accuracy (% Recovery)	97.70 - 111.62%	96 ± 0.1%	Not specified

Note: The sensitivity of analytical methods is typically defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ).[12] LOD is the lowest concentration that can be reliably detected, while LOQ is the lowest concentration that can be accurately and precisely quantified.[12][13] These are often calculated based on the signal-to-noise ratio (S/N of 3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.[12][14]

Mandatory Visualizations

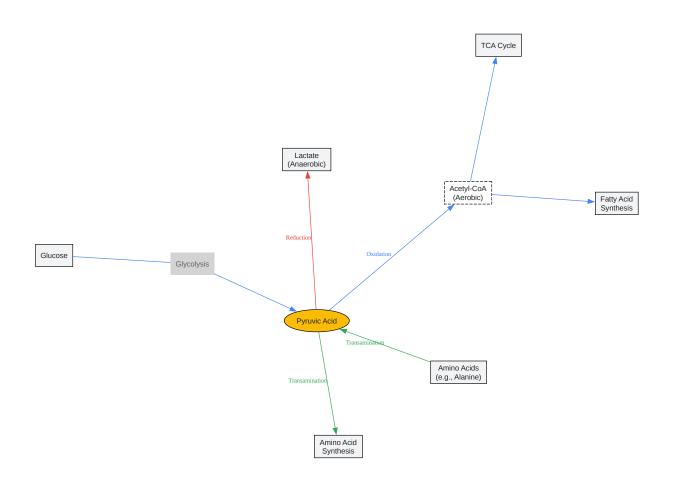




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Caption: Experimental workflow for pyruvic acid quantification by RP-HPLC-UV.





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Caption: Pyruvic acid as a central hub in cellular metabolism.



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